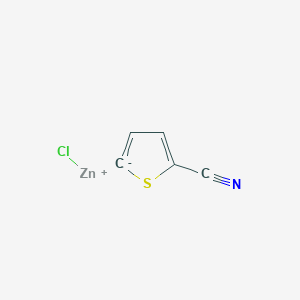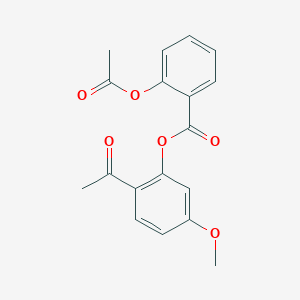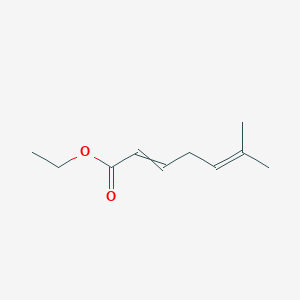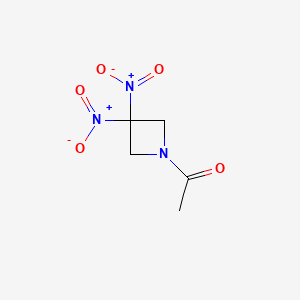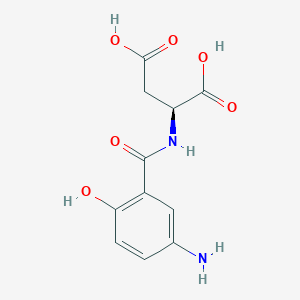![molecular formula C11H13NO B12568779 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde CAS No. 190273-27-9](/img/structure/B12568779.png)
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a methyl(prop-2-en-1-yl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with methyl(prop-2-en-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane and a catalyst like pseudoephedrine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[Methyl(prop-2-en-1-yl)amino]benzoic acid.
Reduction: 4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Methyl(prop-2-yn-1-yl)amino]benzaldehyde: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
4-[Methyl(prop-2-en-1-yl)amino]benzoic acid: Oxidized form of the compound.
4-[Methyl(prop-2-en-1-yl)amino]benzyl alcohol: Reduced form of the compound
Uniqueness
4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
190273-27-9 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
4-[methyl(prop-2-enyl)amino]benzaldehyde |
InChI |
InChI=1S/C11H13NO/c1-3-8-12(2)11-6-4-10(9-13)5-7-11/h3-7,9H,1,8H2,2H3 |
Clé InChI |
RDRLAYWUPTZMIH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=C)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


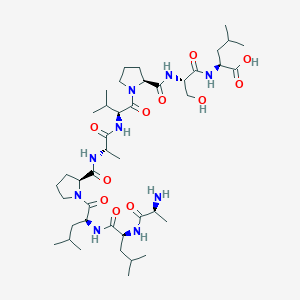

![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)



